molecular formula C9H7N3O2 B091963 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid CAS No. 15966-72-0

1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B091963
CAS No.: 15966-72-0
M. Wt: 189.17 g/mol
InChI Key: WGNBQRMKJSODLB-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid (C${10}$H${7}$N${3}$O${2}$, molecular weight 209.19 g/mol) is a triazole-based carboxylic acid derivative with a phenyl group at position 1 and a carboxylic acid moiety at position 5 (Figure 1).

Properties

IUPAC Name

3-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNBQRMKJSODLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384322
Record name 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15966-72-0
Record name 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
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Preparation Methods

Base-Promoted Single-Step Synthesis

A landmark patent (US6642390B2) outlines a one-step synthesis using phenyl azide and ethyl acetoacetate in ethanol/water (3:1) with potassium carbonate at 80°C. The reaction proceeds via deprotonation of the β-ketoester, followed by cycloaddition to form the triazole core. This method achieves an 85–90% yield and is scalable to industrial production.

Reaction Conditions

ComponentSpecification
SolventEthanol/water (3:1)
BaseK2CO3 (2.5 equiv)
Temperature80°C
Reaction Time4–6 hours
Yield85–90%

DBU-Catalyzed Cycloaddition

A modified protocol employs 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 50°C, yielding 1-phenyl-1H-1,2,3-triazole-5-carboxylates, which are hydrolyzed to the carboxylic acid. For example, ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (3a ) is synthesized in 95% yield and subsequently saponified with KOH to the acid.

Multi-Step Synthesis via Acyl Chloride Intermediates

Triazole Acyl Chloride Formation

Early approaches involve synthesizing 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride (4a ) from aryl azides and ethyl acetoacetate. The acyl chloride is generated using thionyl chloride (SOCl2) and reacted with phenolic ketones to form esters, which undergo Baker–Venkataraman rearrangement to 1,3-diketones. Acid-catalyzed cyclization then yields the triazole-carboxylic acid with a 56% overall yield.

Key Steps

  • Acylation of 1-(2-hydroxy-5-methylphenyl)ethanone (7 ) with 4a to form ester 8 .

  • Base-mediated rearrangement of 8 to 1,3-diketone 9 .

  • Cyclization of 9 under acidic conditions to 10 (this compound).

Phase-Transfer Catalysis for Hydroxy-Triazole Intermediates

A 2021 ACS Journal of Organic Chemistry study details the synthesis of 5-hydroxy-1,2,3-triazoles via phase-transfer catalysis (PTC). Tetrabutylammonium bromide (10 mol%) and KOH in diethyl ether facilitate the reaction between phenyl azide and β-ketoesters at room temperature. The intermediate 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole (5a ) is oxidized to the carboxylic acid using KMnO4 in acidic conditions.

Optimized PTC Conditions

ParameterValue
CatalystTBAB (10 mol%)
BaseKOH (2 equiv)
SolventDiethyl ether
Temperature25°C
Yield (5a )80–95%

Comparative Analysis of Methodologies

Yield and Scalability

The one-step base-promoted method offers superior yields (85–90%) and scalability, making it ideal for industrial applications. In contrast, multi-step routes (e.g., acyl chloride pathway) suffer from moderate yields (56%) due to intermediate purification losses.

Regioselectivity and Byproducts

DBU-catalyzed cycloaddition achieves >98% regioselectivity for the 1,4-disubstituted triazole, minimizing byproducts. Traditional Huisgen reactions without catalysts often produce 1,5-regioisomers as contaminants.

Environmental Impact

The PTC method reduces solvent waste by employing diethyl ether, which is recoverable via distillation. Conversely, the one-step process uses ethanol/water, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound serves as a valuable scaffold in drug design, particularly in the development of new pharmaceuticals. Its structural modifications can lead to compounds with targeted biological activities. Notably, research indicates that it exhibits:

  • Antifungal and Antibacterial Properties : Studies have shown efficacy against various pathogens, making it a candidate for antibiotic development.
  • Anticonvulsant and Anti-inflammatory Effects : The compound's ability to modulate biological pathways suggests potential therapeutic uses in treating seizures and inflammatory conditions.

Enzyme Inhibition Studies
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid has been identified as an inhibitor of carbonic anhydrase-II. Its mechanism involves binding to the enzyme's active site, which alters its function and can be exploited for therapeutic benefits.

Material Science Applications

Corrosion Inhibition
Research indicates that this compound can act as an effective corrosion inhibitor for metals. Its ability to form protective films on metal surfaces can enhance the longevity of materials exposed to corrosive environments.

Flame Retardant Properties
The compound’s structural characteristics allow it to function as a flame retardant in various materials. Studies suggest that incorporating this compound into polymer matrices can improve their resistance to combustion.

Biochemical Applications

Buffering Agent in Cell Cultures
In biological research, this compound is used as a non-ionic organic buffering agent in cell cultures. It maintains pH levels within a range conducive for cellular activities (pH 6–8.5) .

Case Study 1: Antimicrobial Activity

A study published by researchers demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria. The modifications made to the phenyl ring were crucial in enhancing this activity.

Case Study 2: Corrosion Inhibition

Another research project focused on the application of this compound as a corrosion inhibitor for steel in acidic environments. The findings indicated that formulations containing this compound significantly reduced corrosion rates compared to untreated samples.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Positional Isomers
  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (C${10}$H${9}$N${3}$O${2}$):

    • The carboxylic acid group is at position 4 instead of 5, with a methyl group at position 5.
    • Synthesized from azidobenzene and ethyl acetylacetate, this isomer exhibits reduced acidity compared to the target compound due to the electron-donating methyl group. Crystallographic studies reveal planar triazole rings with intermolecular hydrogen bonding involving the carboxylic acid .
  • 3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid :

    • Features an oxygen atom at position 3 and a phenyl group at position 5.
    • Alkylation with methyl iodide yields derivatives with methoxy groups, demonstrating enhanced stability in polar solvents compared to the target compound .
Alkyl vs. Aryl Substituents
  • 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (C${5}$H${7}$N${3}$O${2}$): Substitution of the phenyl group with ethyl reduces aromatic interactions, lowering melting points (powder form) and increasing solubility in non-polar solvents. This derivative is used in agrochemicals and enzyme inhibition studies .
  • 1-Isobutyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid (SI67): The isobutyl group at position 1 introduces steric hindrance, affecting its reactivity in amidation reactions.
Heteroaromatic Modifications
  • 1-(Pyridin-3-yl)-5-formyl-1H-1,2,3-triazole-4-carboxylates :
    • Replacing the phenyl group with pyridinyl enhances coordination capabilities with metal ions. The formyl group at position 5 allows further functionalization, making these derivatives valuable in synthesizing fused heterocycles .
Table 1: Key Properties of Selected Triazole Carboxylic Acids
Compound Name Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid 209.19 Phenyl (1), COOH (5) Enzyme inhibition, hydrogen bonding motifs
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid 203.20 Phenyl (1), CH3 (5), COOH (4) Crystallizes in planar layers, intermediate in drug synthesis
1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid 141.13 Ethyl (1), COOH (5) Agrochemicals, lipophilic enzyme inhibitors
4-(Dodecylthio)-1H-1,2,3-triazole-5-carboxylic acid 342.49 Dodecylthio (4), COOH (5) Glycolate oxidase inhibition, high logP value
Key Observations :
  • Solubility : Phenyl-substituted derivatives (e.g., target compound) exhibit lower aqueous solubility compared to alkyl-substituted analogs (e.g., 1-ethyl derivative) due to increased hydrophobicity.
  • Bioactivity : Compounds with aromatic substituents (phenyl, pyridinyl) show stronger binding to enzymes like glycolate oxidase, while alkylthio derivatives (e.g., 4-dodecylthio) demonstrate enhanced membrane permeability .

Biological Activity

Overview

1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound features a triazole ring that is substituted with a phenyl group and a carboxylic acid group, contributing to its unique biochemical properties. Recent research has highlighted its potential as an enzyme inhibitor and its role in various therapeutic applications.

The biological activity of this compound primarily stems from its interactions with various enzymes. Notably, it has been shown to inhibit carbonic anhydrase-II , a key enzyme involved in regulating pH and fluid balance in biological systems. The nitrogen atoms in the triazole moiety play a crucial role in binding to the active sites of these enzymes, leading to significant changes in their functional activity.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : It has demonstrated effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
  • Xanthine Oxidase Inhibition : This compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme linked to hyperuricemia and gout. Some derivatives have shown micromolar potency, indicating potential therapeutic uses in managing gout .

Study on Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of several derivatives of this compound. The results indicated significant inhibition of COX enzymes with IC50 values ranging from 19.45 µM to 42.1 µM for various compounds tested against COX-1 and COX-2 .

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
3a19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

Xanthine Oxidase Inhibition Study

In another investigation focusing on xanthine oxidase inhibitors, several derivatives were synthesized and tested for their inhibitory potency. One derivative exhibited an IC50 value of 0.21 µM , significantly outperforming allopurinol, a standard treatment for gout .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how modifications to the triazole ring and substituents can enhance biological activity:

  • Lipophilicity : Increasing lipophilicity at specific positions on the phenyl ring has been associated with improved inhibitory potency.
  • Functional Groups : The presence of electron-donating groups has been linked to enhanced interaction with enzyme targets, thereby increasing efficacy against specific pathways .

Q & A

Q. What are the established synthetic routes for 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic or basic conditions to form the triazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. For example, in analogous syntheses, basic hydrolysis with NaOH or KOH in aqueous ethanol (60-80°C, 4-6 hours) achieves high yields of the carboxylic acid . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Single-crystal XRD (e.g., using SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, a related triazole derivative showed a planar triazole ring with a dihedral angle of 12.5° relative to the phenyl group .
  • Spectroscopy : 1^1H/13^{13}C NMR (DMSO-d6 or CDCl3) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 13.1 ppm). IR spectroscopy confirms the carboxylic acid C=O stretch (~1700 cm1^{-1}) and triazole C=N absorption (~1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 218.08) .

Q. How is the compound purified to ≥95% purity for research use?

Recrystallization is preferred for bulk purification. For instance, dissolving the crude product in hot ethanol followed by slow cooling yields needle-like crystals. For complex mixtures, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves high purity. Purity is verified via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be addressed?

Regioselectivity in triazole formation depends on reaction conditions. Using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity, while ruthenium catalysts favor 1,5-isomers. For thermal cyclocondensation, solvent polarity and temperature are critical: DMF at 100°C promotes the 5-carboxylate isomer, as observed in structurally similar compounds .

Q. How are discrepancies in spectral data resolved during structural validation?

Combined experimental and computational methods are essential. For example, DFT calculations (B3LYP/6-311++G(d,p)) predict NMR chemical shifts and IR frequencies, which are compared to experimental data. Discrepancies in 1^1H NMR splitting patterns (e.g., unresolved aromatic protons) may arise from dynamic effects, requiring variable-temperature NMR studies .

Q. What strategies mitigate crystallographic disorder in triazole derivatives?

Disorder in the phenyl or carboxyl groups is addressed by refining anisotropic displacement parameters and applying restraints (e.g., SIMU/DELU in SHELXL). For twinned crystals, twin-law matrices (e.g., -h, -k, l) and HKLF5 data integration improve refinement accuracy .

Q. What methodologies assess the compound’s bioactivity in enzyme inhibition studies?

  • In vitro assays : Measure IC50 values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, the carboxylic acid group may form hydrogen bonds with Arg120 in COX-2’s active site .
  • ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP = 1.2, indicating moderate lipophilicity) .

Q. How are bioactive derivatives rationally designed?

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to enhance electrophilic reactivity.
  • Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with in situ hydrolysis regenerating the active form .

Q. How to resolve contradictions in reported synthesis yields (40–85%)?

Variability arises from reaction scaling and purification protocols. Reproducing methods under inert atmospheres (N2/Ar) minimizes oxidation side products. Kinetic studies (e.g., monitoring by TLC every 30 minutes) optimize reaction times and temperatures .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 2
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1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid

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